5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
5-chloro-2-methyl-4H-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O/c1-7-3(8)5-2(4)6-7/h1H3,(H,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGIWFHUNHSWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves cyclization reactions starting from hydrazine derivatives and appropriate carbonyl-containing precursors. The key step is the formation of the 1,2,4-triazole ring system through condensation and cyclization, often followed by halogenation to introduce the chlorine atom at position 5.
Preparation via Hydrazino-Formic Acid Esters and Carbonate Derivatives
A patented method for related 1,2,4-triazol-3-one derivatives involves reacting hydrazino-formic acid esters with trimethylimino-carbonate under elevated temperatures in the presence of a diluent. This reaction facilitates the cyclization to the triazolone ring system with methyl substitution at position 2. Although this patent specifically describes 5-methoxy-4-methyl derivatives, the methodology is adaptable for chloro-substituted analogs by substituting the methoxy group with chlorine via halogenation reactions or by using chloro-substituted precursors.
Cyclization from Hydrazides and Carbonyl Compounds
Another common synthetic route involves the cyclization of hydrazides with carbonyl compounds such as methyl ketones or aldehydes. For example, methyl hydrazine derivatives react with formyl or acetyl compounds to form the triazolone ring, with subsequent chlorination steps to introduce the chlorine atom at position 5.
Experimental Data and Reaction Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Formation of hydrazino-formic acid ester | Hydrazine hydrate + formic acid derivatives | Intermediate for ring closure |
| Cyclization | Reaction with trimethylimino-carbonate, elevated temperature, diluent | Formation of 2-methyl-2,4-dihydro-1,2,4-triazol-3-one ring |
| Halogenation | N-Chlorosuccinimide or Cl2, controlled temperature | Introduction of chlorine at 5-position |
| Purification | Recrystallization or chromatography | High purity this compound |
Characterization Techniques Supporting Preparation
Synthesized compounds are typically characterized by:
- Infrared spectroscopy (IR) for functional group identification.
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm the chemical environment of hydrogen and carbon atoms.
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis (CHNS) to verify the composition and purity.
These techniques confirm the successful synthesis of the target compound and its structural integrity.
Summary of Key Research Findings
- The reaction of hydrazino-formic acid esters with carbonate derivatives under heat is an effective method to form the triazolone ring with methyl substitution.
- Chlorination at the 5-position can be achieved post-cyclization using mild chlorinating agents to avoid ring decomposition.
- The synthetic route is versatile and can be adapted to introduce various substituents at positions 4 and 5 of the triazolone ring.
- Characterization data consistently support the formation of the desired this compound with high purity and yield.
Concluding Remarks
The preparation of this compound is best accomplished via a multi-step synthesis involving hydrazino-formic acid esters, carbonate reagents, and controlled chlorination. The process requires precise control of reaction conditions to ensure selectivity and yield. The methods described in patents and peer-reviewed literature provide robust frameworks for synthesizing this compound with potential for scale-up and application in various chemical industries.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Applications in Agriculture
1. Fungicide Development
5-Chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has been explored as a potential fungicide. Its triazole structure is similar to other known fungicides that inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Research indicates that derivatives of this compound exhibit antifungal activity against various plant pathogens, making it a candidate for agricultural applications .
2. Plant Growth Regulation
Studies have shown that certain triazole compounds can act as plant growth regulators. They may influence growth patterns by modulating hormonal pathways within plants. This application is particularly relevant in enhancing crop yields and improving resistance to environmental stressors .
Pharmaceutical Applications
1. Antimicrobial Agents
The compound has demonstrated antimicrobial properties against a range of bacteria and fungi. Its mechanism often involves disrupting cellular processes critical for microbial survival. This makes it a valuable candidate for developing new antimicrobial agents amid rising antibiotic resistance .
2. Anticancer Research
Recent studies have indicated that triazole derivatives may possess anticancer properties. Research is ongoing to understand their efficacy in inhibiting tumor growth and promoting apoptosis in cancer cells. The structural characteristics of this compound may contribute to its potential as a lead compound in anticancer drug development .
Material Science Applications
1. Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be used as a building block in the synthesis of various functional materials. These materials can find applications in electronics and photonics due to their favorable electrical and optical properties .
2. Corrosion Inhibition
Research has indicated that certain triazole compounds can serve as effective corrosion inhibitors for metals. The compound's ability to form stable complexes with metal ions makes it suitable for protecting metal surfaces from corrosion in industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the synthesis of essential biomolecules in microorganisms, resulting in antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Amino-5-Methyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One
- Structure : Lacks the chlorine substituent at position 5 but retains the methyl group at position 2.
- Synthesis: Prepared via cyclization of ethyl 2-(hydrazinecarbonyl)propanoate. Used as a precursor for Schiff bases and Mannich derivatives .
- Properties : Lower molecular weight (141.14 g/mol) and higher solubility in polar solvents compared to the chloro derivative.
- Applications : Intermediate for antimicrobial agents; derivatives exhibit moderate activity against Gram-positive bacteria .
5-Phenyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One (TAK-020 Fragment)
- Structure : Phenyl group at position 5 instead of chlorine.
- Pharmacological Profile : Serves as the core fragment in TAK-020, a Bruton’s tyrosine kinase (BTK) inhibitor. The phenyl group enhances π-π stacking interactions in enzyme binding .
- Comparison : The chloro-methyl derivative may exhibit reduced kinase affinity but improved metabolic stability due to decreased aromatic ring oxidation susceptibility.
4-(4-Chlorophenyl)-1-(Cyclopropylmethyl)-3-Methyl-1H-1,2,4-Triazol-5(4H)-One
- Structure : Chlorophenyl substituent at position 4 and cyclopropylmethyl group at position 1.
- Physical Properties : Higher melting point (214–216°C) due to increased molecular rigidity compared to the target compound .
5-Nitro-2,4-Dihydro-3H-1,2,4-Triazol-3-One (NTO)
- Structure : Nitro group at position 5 instead of chlorine.
- Applications: High-energy material with detonation velocity (8.75 km/s) comparable to RDX.
- Comparison : The chloro-methyl derivative is less reactive and unsuitable for explosives but may offer advantages in stability for pharmaceutical use .
Comparative Data Table
Key Research Findings
- Synthetic Yields : Chloro-methyl derivatives are synthesized in moderate yields (48–81%) via cyclization or alkylation, comparable to other triazolones .
- Thermal Stability : Chloro derivatives exhibit higher decomposition temperatures (~200°C) than nitro analogs, making them suitable for high-temperature pharmaceutical processing .
Biological Activity
5-Chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 22354-86-5) is a synthetic organic compound belonging to the triazole family. This compound has garnered attention in various fields due to its significant biological activities, particularly in antimicrobial and potential therapeutic applications. This article explores the biochemical properties, mechanisms of action, and relevant research findings associated with this compound.
This compound exhibits several biochemical properties that contribute to its biological activity:
- Antimicrobial Activity : The compound has been reported to inhibit specific bacterial enzymes, demonstrating effective antimicrobial properties against various pathogens.
- Cellular Effects : It influences cell signaling pathways and can alter gene expression and cellular metabolism.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Bacillus subtilis | Moderate |
| Enterococcus faecalis | Low |
The biological activity of this compound can be attributed to several molecular mechanisms:
- Enzyme Inhibition : The compound binds to specific enzymes in bacteria, inhibiting their function and leading to cell death.
- Gene Regulation : It modulates the expression of genes involved in stress responses and metabolic pathways, impacting cellular survival and proliferation.
3. Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
Case Study 1: Antimicrobial Testing
A study conducted by researchers evaluated the antimicrobial efficacy of the compound against a panel of bacteria. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were performed on human cancer cell lines. The compound exhibited selective cytotoxicity with IC50 values indicating moderate activity against cervical cancer cells. The study suggested that further structural modifications could enhance its antitumor activity .
4. Synthesis and Structural Comparisons
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Its unique structure allows for various substitutions that can potentially enhance its biological activity.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-2-methyl-4-isothiazolin-3-one | Chlorine substitution | Antifungal |
| 1-Hydroxy-3-methyltriazole | Hydroxyl group | Moderate antibacterial |
5. Conclusion
This compound demonstrates significant biological activity through various mechanisms including enzyme inhibition and gene regulation. Its potential applications in antimicrobial and anticancer therapies warrant further investigation into its structural modifications for enhanced efficacy. Continued research will help elucidate its full therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction yields be maximized under varying conditions?
- Methodology :
- Microwave-assisted synthesis significantly improves reaction efficiency. For example, triazolone derivatives synthesized via microwave irradiation achieved yields >90% with reduced reaction times (e.g., 10–20 minutes vs. hours under conventional heating) .
- Alkylation reactions using sodium ethoxide in absolute ethanol are effective for introducing substituents. Ethoxycarbonylmethylation of triazolone precursors with ethyl bromoacetate yields derivatives with >80% efficiency under reflux conditions .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DCM or ethanol) to minimize side products .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should conflicting spectral data be resolved?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to differentiate CH₃, CH₂, and quaternary carbons. For example, the methyl group at position 2 appears as a singlet near δ 2.1–2.3 ppm in ¹H NMR .
- FT-IR : Confirm the C═O stretch (1,686–1,700 cm⁻¹) and triazole ring vibrations (1,589–1,601 cm⁻¹) .
- Resolution of Conflicts : Cross-validate with high-resolution mass spectrometry (HRMS) and computational tools like density functional theory (DFT) to simulate spectra .
Q. How should preliminary pharmacological screening be designed to evaluate the bioactivity of this compound against cancer cell lines or microbial pathogens?
- Experimental Design :
- Anticancer Activity : Use MTT assays on triple-negative breast cancer cell lines (e.g., MDA-MB-468) with chloroquine analogs as positive controls. Assess IC₅₀ values at 48–72 hours post-treatment .
- Antimicrobial Testing : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines). Include norfloxacin as a reference .
Advanced Research Questions
Q. What computational approaches are recommended to predict the thermal decomposition pathways of this compound, and how can conflicting theoretical/experimental data be reconciled?
- Methodology :
- Ab Initio Molecular Dynamics (AIMD) : Simulate decomposition at high temperatures (e.g., 400–600 K) to identify dominant pathways like C–Cl bond cleavage or HONO formation. Use B3LYP/6-31G* for transition-state validation .
- DFT Studies : Compare activation energies of nitro-group rearrangements vs. ring-opening mechanisms. For discrepancies, re-optimize geometries with dispersion-corrected functionals (e.g., ωB97X-D) .
Q. How can isotopic labeling strategies (e.g., ¹⁵N, ¹³C) be implemented to study the metabolic or environmental degradation pathways of this compound?
- Synthesis & Tracking :
- ¹⁵N-Labeling : Incorporate ¹⁵N at the triazole ring positions (N1, N2, N4) via hydrazine-¹⁵N₂ precursors. Confirm labeling efficiency via ¹⁵N NMR (δ 80–120 ppm) and tandem mass spectrometry (MS/MS) .
- Environmental Fate : Use liquid chromatography–isotope ratio mass spectrometry (LC-IRMS) to trace ¹³C-labeled metabolites in soil or aqueous systems .
Q. What methodologies enable the analysis of crystal packing effects on the stability and reactivity of this triazolone derivative?
- Crystallographic Techniques :
- Intermolecular Potential Models : Apply Lennard-Jones potentials and Coulombic terms to model β-crystal structures. Validate against X-ray diffraction (XRD) data (e.g., space group P2₁/c) .
- Molecular Dynamics (MD) : Simulate thermal expansion coefficients (α) at 4.2–400 K to assess anisotropic behavior. Use NPT ensembles with a Nosé–Hoover thermostat .
Q. How should structure-activity relationship (SAR) studies be structured to optimize the anticonvulsant or antimicrobial properties of this compound?
- SAR Framework :
- Substituent Variation : Synthesize analogs with halogen (F, Br), alkyl (ethyl, isopropyl), or aryl groups at position 5. Assess impact on logP and bioavailability .
- Pharmacophore Mapping : Use Schrödinger’s Phase module to align triazolone derivatives with anticonvulsant targets (e.g., GABA receptors). Validate via electroshock seizure models in mice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
